2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a 4-bromophenyl group at position 2. The acetamide moiety is further functionalized with a 3-chloro-4-methoxyphenyl group, contributing to its unique electronic and steric profile. Its molecular formula is C25H25BrClN3O2S, with an average molecular mass of 555.91 g/mol (calculated based on analogous structures in and ).
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrClN3O2S/c1-31-20-11-10-18(14-19(20)26)27-21(30)15-32-23-22(16-6-8-17(25)9-7-16)28-24(29-23)12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBUUVZMRCOBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Bromophenyl Group : This moiety is known for its influence on biological activity due to the electron-withdrawing nature of bromine.
- Diazaspiro Framework : This unique structural feature often contributes to the compound's ability to interact with biological targets.
- Sulfanyl and Acetamide Functionalities : These groups are critical for the compound's solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18BrClN2O2S |
| Molecular Weight | 431.77 g/mol |
| CAS Number | 899913-34-9 |
| Solubility | Soluble in DMSO |
Antiviral Activity
Research has indicated that compounds with similar structures exhibit antiviral properties, particularly against avian influenza viruses. For instance, derivatives of 4-bromophenyl have shown promising activity against the H5N1 virus, suggesting that the presence of bromine may enhance antiviral efficacy through increased interaction with viral proteins or host cell receptors .
Antibacterial Activity
The antibacterial potential of compounds containing thiosemicarbazide and related structures has been documented. Studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways . The specific compound may exhibit similar antibacterial properties due to its structural similarity to known antibacterial agents.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds with spirocyclic structures often act as enzyme inhibitors, potentially affecting key metabolic pathways in pathogens.
- Interaction with DNA/RNA : The diazaspiro structure may facilitate binding to nucleic acids, leading to interference with replication or transcription processes.
Study on Antiviral Activity
In a study conducted on related compounds, researchers synthesized various derivatives to evaluate their effectiveness against H5N1. The results indicated that certain modifications to the bromophenyl group significantly enhanced antiviral activity, achieving an EC50 value indicative of effective inhibition .
Study on Antibacterial Efficacy
Another study focused on thiosemicarbazide derivatives showed that compounds with similar functional groups displayed increased antibacterial activity compared to their analogs without these groups. The study highlighted the importance of molecular interactions facilitated by specific substituents like bromine and sulfur .
Scientific Research Applications
Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the bromophenyl group may enhance interaction with microbial targets.
- Anticancer Properties : Structural analogs have shown potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The sulfenamide moiety may interact with enzymes, providing a pathway for therapeutic applications.
Medicinal Chemistry Applications
- Drug Development : The compound's unique structure allows for modifications that can lead to the development of new drugs targeting specific diseases.
- Lead Compound for Synthesis : It serves as a lead compound for synthesizing derivatives with enhanced biological activity.
- Targeting Specific Pathways : The spirocyclic structure can be tailored to target specific biochemical pathways involved in diseases such as cancer or infections.
Case Study 1: Antimicrobial Activity
Research conducted on structurally similar compounds indicated significant antimicrobial activity against various bacterial strains. The incorporation of the bromophenyl group was found to enhance the compound's efficacy due to its electron-withdrawing properties.
Case Study 2: Anticancer Research
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. Further investigations are needed to elucidate the mechanisms involved.
Comparison with Similar Compounds
Aryl Group Modifications
- Electron-withdrawing vs. electron-donating groups: The 3-chloro-4-methoxyphenyl group in the target compound combines a chlorine atom (enhancing lipophilicity and halogen bonding) with a methoxy group (improving solubility via polar interactions).
- Positional isomerism : The 3-bromophenyl substitution in versus the 4-bromophenyl in the target compound may lead to divergent steric interactions in binding pockets or crystal packing .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound's synthesis can be approached via coupling reactions involving bromophenyl and chloromethoxyphenyl precursors. Evidence from analogous acetamide syntheses (e.g., condensation of bromophenylacetic acid with substituted anilines using carbodiimide coupling agents like EDC·HCl) suggests optimizing stoichiometry, solvent polarity (e.g., dichloromethane), and temperature (e.g., 273 K) to minimize side products . Purity can be enhanced via recrystallization in methylene chloride .
Q. How can the compound’s structural conformation and intermolecular interactions be analyzed experimentally?
- Methodological Answer : X-ray crystallography is critical for determining dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and difluorophenyl groups in a related compound) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) that stabilize crystal packing . Pair this with spectroscopic methods (IR for amide bonds, NMR for substituent orientation) to validate electronic and steric effects .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Use α-glucosidase or acetylcholinesterase inhibition assays with spectrophotometric readouts (e.g., p-nitrophenyl substrate hydrolysis). For structure-activity relationship (SAR) studies, synthesize derivatives with modified sulfanyl or diazaspiro groups and compare IC₅₀ values . Include positive controls (e.g., acarbose) and triplicate runs to ensure reproducibility .
Q. What analytical methods are recommended for purity assessment and stability testing?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., Chromolith columns) ensures purity (>95%). For stability, conduct accelerated degradation studies under varied pH, temperature, and light exposure, using LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzyme active sites)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data from target enzymes (e.g., α-glucosidase PDB: 2ZE0). Validate predictions with mutagenesis studies targeting key residues (e.g., catalytic aspartate) and surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, solvent controls) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in enzyme sources (recombinant vs. tissue-extracted) or assay buffers. Use statistical tools (ANOVA with post-hoc Tukey tests) to compare datasets .
Q. How can environmental fate studies assess the compound’s persistence and ecotoxicological risks?
- Methodological Answer : Conduct OECD 307 guideline tests for soil biodegradation and measure partition coefficients (log Kow) to predict bioaccumulation. Use zebrafish (Danio rerio) embryos for acute toxicity (LC₅₀) and algal growth inhibition assays (OECD 201) to evaluate aquatic impacts .
Q. What computational approaches predict metabolic pathways and potential toxic metabolites?
- Methodological Answer : Employ in silico tools like SwissADME for phase I/II metabolism prediction (e.g., cytochrome P450 oxidation of the diazaspiro ring). Validate with in vitro liver microsome assays and UPLC-QTOF-MS to detect metabolites (e.g., glutathione adducts) .
Q. How can the compound’s photophysical properties be leveraged for analytical or therapeutic applications?
- Methodological Answer : Measure UV-Vis absorption/emission spectra in solvents of varying polarity to assess intramolecular charge transfer (ICT). Functionalize with fluorophores (e.g., dansyl chloride) for use as a probe in fluorescence microscopy or Förster resonance energy transfer (FRET) assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
